![molecular formula C19H16N4O5S2 B2481831 (2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide CAS No. 865176-15-4](/img/structure/B2481831.png)
(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acrylamide derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For example, a study by Bhowmik et al. (2011) presents a microwave-assisted one-pot synthesis method for 2-aryl-5,6-dihydro-4H-1,3-thiazines, which could be analogous to the synthesis of our compound through reactions involving acrylamides and sulfonamides under specific conditions [Bhowmik, Mishra, & Batra, 2011].
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is crucial for understanding their chemical behavior and potential interactions. Studies involving quantum chemical calculations, such as DFT (Density Functional Theory), can provide insights into the vibrational, electronic, and structural properties of these compounds. For instance, Barım and Akman (2019) utilized DFT to analyze the structural and electronic properties of an acrylamide monomer, offering a perspective on the chemical activity and molecular electrostatic potential maps which could be relevant for the compound [Barım & Akman, 2019].
Chemical Reactions and Properties
The reactivity of acrylamide derivatives can be influenced by various factors including the presence of functional groups such as sulfonamides, nitro groups, and thiazole rings. Studies have shown that these compounds can undergo a range of chemical reactions, including cyclization, sulfa-Michael addition, and sigmatropic rearrangements, depending on their specific structural features. For example, Shao et al. (2019) developed a one-pot approach for synthesizing dibenzofuran acrylate derivatives from acrylamides, demonstrating the versatility and reactivity of these compounds [Shao et al., 2019].
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, melting point, and crystallinity, are important for their application and handling. These properties can be characterized using techniques like X-ray diffraction, NMR spectroscopy, and FTIR spectroscopy. For instance, the study by Kariuki et al. (2022) on the synthesis and structure determination of a related acrylamide compound provides valuable information on its physical properties and molecular conformation [Kariuki et al., 2022].
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and potential biological activity, is crucial for the application of acrylamide derivatives in various fields. Studies on their interaction with biological targets, catalytic activity, and reaction mechanisms can provide insights into their chemical behavior. For example, the research on novel reactions of N-sulfonylamines with acrylamides by Tornus et al. (1996) sheds light on the competitive formation of different products, highlighting the complex chemical properties of these compounds [Tornus, Schaumann*, & Adiwidjaja, 1996].
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Compounds similar to (2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide have shown potential as anticancer agents. For example, acrylamide conjugates like those synthesized by Kamal et al. (2014) demonstrated promising cytotoxicity against human cancer cell lines and anti-tubulin activity, leading to cell cycle arrest and apoptotic cell death in lung adenocarcinoma cells (Kamal et al., 2014).
Chemical Synthesis and Reactivity
The compound's structural components, such as the thiazolylidene and acrylamide groups, are integral in various chemical syntheses. For instance, Alves de Souza et al. (2010) describe the synthesis of related benzothiazine and acrylamide compounds, highlighting the compound's utility in chemical synthesis (Alves de Souza et al., 2010).
Enzyme Detection
Compounds with similar structural properties have been used in biochemistry, such as in the detection of enzymes. Harris and Wilson (1983) synthesized a related compound for use in polyacrylamide gels to detect enzymes that catalyze thiol-producing reactions (Harris & Wilson, 1983).
Catalytic Activity
N-Heterocyclic carbene complexes containing allyl groups, similar to those in the compound of interest, show significant catalytic activity. Junquera et al. (2012) reported on nickel complexes with N-heterocyclic carbenes, which demonstrated efficiency in catalytic reactions like styrene dimerization and hydrosilylation (Junquera et al., 2012).
Antimicrobial Properties
Similar structures, including the sulfonamide moiety, have been synthesized for their potential antimicrobial properties. For instance, Darwish et al. (2014) aimed to develop compounds with sulfamoyl moieties as antimicrobial agents, signifying the potential antimicrobial applications of similar compounds (Darwish et al., 2014).
Eigenschaften
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S2/c1-2-10-22-16-8-7-15(30(20,27)28)12-17(16)29-19(22)21-18(24)9-6-13-4-3-5-14(11-13)23(25)26/h2-9,11-12H,1,10H2,(H2,20,27,28)/b9-6+,21-19? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDREEDTDNZVOU-IEEMDYOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2481749.png)

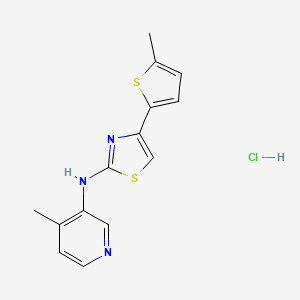
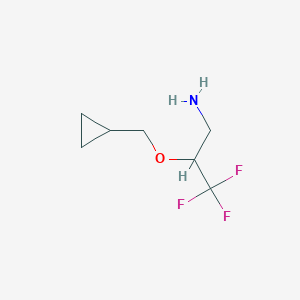
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2481756.png)
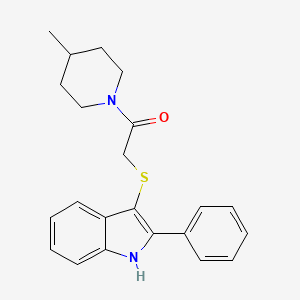
![Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2481758.png)
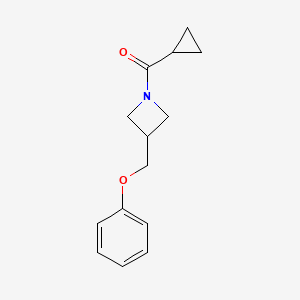
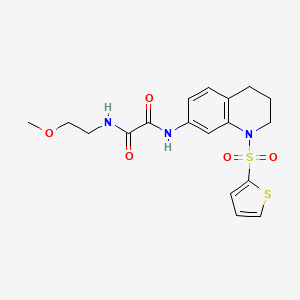
![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2481763.png)
![N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2481764.png)
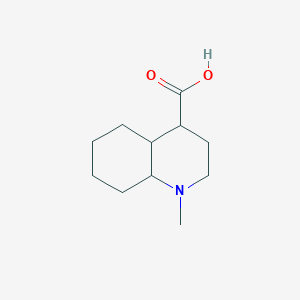
![3-Ethyl-8-((2-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2481769.png)
![N-(3,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481771.png)